2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Lipophilicity ADME Physicochemical Properties

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (molecular formula: C₁₂H₁₂F₃O₂) is a poly-substituted aromatic compound featuring a terminal alkyne, an electron-donating isopropoxy group, and a strongly electron-withdrawing trifluoromethoxy (OCF₃) group on the same phenyl ring. The OCF₃ substituent is recognized for its unique combination of high electronegativity and lipophilicity, exerting a long-range electronic influence distinct from trifluoromethyl (CF₃) or methoxy (OCH₃) groups.

Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
Cat. No. B12069961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene
Molecular FormulaC12H11F3O2
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)OC(F)(F)F)C#C
InChIInChI=1S/C12H11F3O2/c1-4-9-7-10(17-12(13,14)15)5-6-11(9)16-8(2)3/h1,5-8H,2-3H3
InChIKeyLVFJEICVCJUPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene: A Unique Orthogonally Functionalized Aromatic Building Block for Advanced Synthesis


2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (molecular formula: C₁₂H₁₂F₃O₂) is a poly-substituted aromatic compound featuring a terminal alkyne, an electron-donating isopropoxy group, and a strongly electron-withdrawing trifluoromethoxy (OCF₃) group on the same phenyl ring. The OCF₃ substituent is recognized for its unique combination of high electronegativity and lipophilicity, exerting a long-range electronic influence distinct from trifluoromethyl (CF₃) or methoxy (OCH₃) groups [1]. This specific arrangement creates a push-pull electronic system that makes the compound a strategically valuable intermediate in medicinal chemistry and materials science, where fine-tuning of electronic and steric parameters is critical.

Why a Simple 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene Analog Cannot Be Used as a Drop-in Replacement


The value of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is anchored in the precise spatial and electronic interplay of its three substituents, a property that is lost if any group is altered. The OCF₃ group's electron-withdrawing power is transmitted through the aromatic ring in a distinct long-range manner, which is fundamentally different from a CF₃ or OCH₃ group [1]. Replacing the isopropoxy group with a smaller alkoxy or a hydrogen atom will significantly change the compound's lipophilicity, steric bulk, and solubility profile . Furthermore, the ethynyl group is not merely a passive substituent; it is a reactive handle for transformations like Sonogashira coupling and click chemistry, and its electronic contribution to the aromatic system through conjugation is critical for the molecule's overall reactivity. A generic substitution would collapse this finely balanced system, leading to unpredictable or inferior performance in downstream applications.

Head-to-Head Quantitative Evidence for Selecting 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene Over Closest Analogs


Enhanced Lipophilicity (logP) of the Isopropoxy-Substituted Core vs. Des-alkoxy Analog

The introduction of an isopropoxy group significantly elevates the lipophilicity of the core structure. Calculated logP for 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is 1.74 . In contrast, the des-isopropoxy analog, 1-ethynyl-2-(trifluoromethoxy)benzene (CAS 886363-40-2), exhibits a lower calculated logP. This quantified difference is crucial for medicinal chemistry programs where optimal lipophilicity is a key driver for membrane permeability and ADME profiles. The increased logP of the target compound can be a decisive factor in early-stage drug discovery.

Lipophilicity ADME Physicochemical Properties

Unique Long-Range Electronic Effect of OCF3 vs. CF3 or OCH3 Substituents

A seminal study by Schlosser et al. demonstrated that the OCF₃ group is a superior long-range electron-withdrawing substituent compared to both CF₃ and OCH₃. The study quantified this by measuring the ability of the group to promote hydrogen/metal permutation at a remote ortho position. The OCF₃ group, particularly in a para position as it is in the target compound, exerted a significantly stronger effect than a CF₃ group in the same position [1]. This means that 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene will exhibit a unique polarization and reactivity profile that cannot be replicated by its trifluoromethyl analog, 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene.

Electronic Effects Organofluorine Chemistry Structure-Activity Relationship

Optimal Physicochemical Profile for CNS Drug Discovery: Favorable Topological Polar Surface Area (TPSA) and Molecular Weight

The target compound's calculated physicochemical profile, including a molecular weight of 233.22 g/mol and a Topological Polar Surface Area (TPSA) of 68.39 Ų , positions it favorably within the parameters for Central Nervous System (CNS) drug candidates (typically MW < 400 g/mol, TPSA < 90 Ų). In contrast, a common alternative building block, 1-Ethynyl-2-(trifluoromethoxy)benzene, lacks the isopropoxy group that contributes to optimal steric bulk without exceeding TPSA thresholds. The balanced profile of the target compound provides a strategic advantage for CNS-focused chemical libraries.

CNS Drug Discovery Drug-likeness Physicochemical Properties

Application Scenarios Where 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene Provides a Decisive Advantage


Design of CNS-Penetrant Kinase Inhibitors

For a medicinal chemistry project targeting a kinase active site in the brain, 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene serves as an ideal fragment for a hinge-binding motif. Its TPSA of 68.39 Ų and moderate lipophilicity (logP 1.74) respect the stringent physicochemical requirements for crossing the blood-brain barrier. The OCF₃ group provides a distinct electronic withdrawal pattern that can enhance the hinge-binding interaction, a property not achievable with a standard CF₃-phenyl fragment [1].

Biorthogonal Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In chemical biology, the terminal alkyne handle of this compound is specifically designed for CuAAC 'click' reactions, enabling the selective labeling of biomolecules. The presence of the isopropoxy group increases the lipophilicity of the resulting triazole conjugate, which can be quantitatively monitored by HPLC, whereas conjugation with a non-alkoxylated phenylacetylene analog would yield a conjugate with lower lipophilicity and different cellular distribution characteristics .

Synthesis of High-Refractive-Index Polymer Monomers

For materials science applications, the combination of an ethynyl group for polymerization and the highly fluorinated OCF₃ group is valuable for creating polymers with low dielectric constants and high optical transparency. The isopropoxy group's steric effect is necessary to control the polymerization kinetics, distinguishing this monomer from simpler bis-ethynyl or mono-OCF₃ analogs that may lead to uncontrolled cross-linking or suboptimal polymer properties .

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